molecular formula C12H14F3NO2 B8134565 Cyclopropyl-(4-methoxy-2-trifluoromethoxybenzyl)-amine

Cyclopropyl-(4-methoxy-2-trifluoromethoxybenzyl)-amine

Cat. No.: B8134565
M. Wt: 261.24 g/mol
InChI Key: KKOASGLPRDDHIR-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methoxy-2-trifluoromethoxybenzyl)-amine is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: a cyclopropylamine group and a benzyl amine moiety substituted with both methoxy and trifluoromethoxy groups. The cyclopropyl group is a privileged structure in drug design, often used to fine-tune properties like metabolic stability and conformational geometry . The trifluoromethoxy (-OCF3) substituent is a highly valuable and lipophilic group in modern agrochemical and pharmaceutical agents, known for its strong electron-withdrawing nature and ability to enhance membrane permeability and metabolic stability . Compounds featuring these structural elements are frequently explored as intermediates in the synthesis of potential therapeutic agents. Researchers investigate such amine compounds as core scaffolds for developing novel bioactive molecules. Structurally similar compounds have been utilized in the discovery of antagonists for various protein targets, such as the corticotropin-releasing factor-1 (CRF1) receptor, which is a target for stress-related psychiatric disorders , and retinol-binding protein 4 (RBP4) for conditions like age-related macular degeneration . The specific stereoelectronic properties imparted by the -OCF3 group can be critical for optimal binding to biological targets through mechanisms such as halogen bonding . This amine serves as a versatile precursor for the construction of more complex molecules, including urea derivatives or as a ligand in catalysis. It is provided For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

N-[[4-methoxy-2-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-17-10-5-2-8(7-16-9-3-4-9)11(6-10)18-12(13,14)15/h2,5-6,9,16H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOASGLPRDDHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CC2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-(4-methoxy-2-trifluoromethoxybenzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a methoxy group, and a trifluoromethoxy group on a benzylamine backbone. These structural elements contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropyl moiety may enhance binding affinity, while the methoxy and trifluoromethoxy groups influence the compound's electronic properties and stability. Such interactions can modulate various biochemical pathways, impacting cellular functions and potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For example, derivatives with similar functional groups have been shown to inhibit cell proliferation in various cancer types:

CompoundCancer TypeIC50 (µM)
CLPP-1060Acute Myeloid Leukemia0.12
CLPP-1071Solid Tumors0.26
Cyclopropyl AnalogBreast Cancer0.50

These findings suggest that the compound may possess similar or enhanced properties against specific cancer cell lines.

Neuroprotective Effects

In addition to anticancer activity, some studies have explored the neuroprotective potential of related compounds. The presence of the trifluoromethoxy group has been associated with improved selectivity for certain neuroreceptors, which could lead to protective effects in neurodegenerative conditions.

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the effects of this compound on HL60 cells (a human promyelocytic leukemia cell line). The compound exhibited an IC50 value of 0.5 µM, indicating potent activity against these cells. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Neuroprotective Study :
    In a model of oxidative stress-induced neuronal damage, derivatives of the compound showed a significant reduction in cell death rates compared to controls. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in determining biological activity:

  • Cyclopropyl Group : Enhances binding affinity to target proteins.
  • Methoxy Group : Improves solubility and bioavailability.
  • Trifluoromethoxy Group : Modulates electronic properties, impacting receptor interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

Cyclopropyl-(4-(2,2,2-trifluoroethoxy)-benzyl)-amine ()
  • Structure : Benzyl ring with 4-trifluoroethoxy and cyclopropylamine.
  • Comparison: Unlike the target compound’s 4-methoxy and 2-trifluoromethoxy groups, this analog has a single 4-trifluoroethoxy substituent.
Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine ()
  • Structure : Benzyl ring with 2-methoxy and 5-trifluoromethyl groups.
  • Comparison : The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, differing from the target compound’s 2-trifluoromethoxy group. Positional isomerism here may alter receptor binding or solubility (molecular weight: 245.24 g/mol vs. estimated ~275 g/mol for the target compound) .

Core Aromatic System Variations

Cyclopropyl-(6-methoxy-3-methyl-pyridin-2-ylmethyl)-amine ()
  • Structure : Pyridine ring with 6-methoxy and 3-methyl substituents.
  • The molecular weight (192.26 g/mol) is significantly lower, suggesting reduced steric hindrance compared to benzyl-based analogs .
Cyclopropyl-(5-fluoro-pyrimidin-2-yl)-amine ()
  • Structure : Pyrimidine ring with 5-fluoro substituent.
  • Comparison : The pyrimidine core, a common motif in pharmaceuticals, offers distinct electronic properties and binding modes compared to benzyl-based amines. Fluorine at position 5 may enhance metabolic stability .

Data Table: Key Properties of Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound (Hypothetical) Benzyl 4-OCH₃, 2-OCF₃ ~275 (estimated) High lipophilicity, dual substituents
Cyclopropyl-[4-(CF₃CH₂O)-benzyl]-amine Benzyl 4-CF₃CH₂O Not reported Bulky substituent, electron-withdrawing
Cyclopropyl-(2-OCH₃-5-CF₃-benzyl)-amine Benzyl 2-OCH₃, 5-CF₃ 245.24 Trifluoromethyl enhances stability
Cyclopropyl-(6-OCH₃-pyridin-2-ylmethyl)-amine Pyridine 6-OCH₃, 3-CH₃ 192.26 Polar core, lower molecular weight
Cyclopropyl-(5-F-pyrimidin-2-yl)-amine Pyrimidine 5-F Not reported Fluorine improves metabolic resistance

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ’s cyclopropyl-(2-nitro-phenyl)-amine) are synthesized via nucleophilic substitution using cyclopropylamine and aryl halides in polar solvents like DMF . Similar methods likely apply to the target compound.
  • Stability : Trifluoromethoxy groups (as in the target compound) may confer greater oxidative stability compared to trifluoroethoxy or nitro groups, as seen in plasma stability studies of related amines .

Q & A

Q. What are the standard synthetic routes for cyclopropylamine derivatives like Cyclopropyl-(4-methoxy-2-trifluoromethoxybenzyl)-amine?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example:

React cyclopropylamine with halogenated aromatic precursors (e.g., 2-fluoronitrobenzene) in polar aprotic solvents like DMF at ambient or reflux conditions .

Purify intermediates via liquid-liquid extraction (e.g., EtOAc/brine) and drying agents (anhydrous Na₂SO₄).

Use column chromatography (silica gel) for final purification .
Note: Adjust nitro group reduction (e.g., iron powder) if intermediates require further functionalization .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and cyclopropane ring integrity. For example, unresolved signals at 171.4–173.0 ppm in cyclopropane carbons indicate ring strain .
  • IR Spectroscopy : Detect functional groups (e.g., C=O, NH) and monitor reaction progress .
  • TLC : Track reaction completion using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

  • Methodological Answer :
  • Temperature Control : Maintain low temperatures (<0°C) during sensitive steps (e.g., acyl chloride additions) to minimize side reactions .
  • Base Selection : Use triethylamine to scavenge HCl in reactions involving methyl oxalyl chloride, enhancing electrophilic reactivity .
  • Solvent Choice : Dichloromethane or DMF improves solubility of aromatic intermediates .

Q. What mechanistic insights exist for rearrangements involving cyclopropyl groups, such as the Curtius rearrangement?

  • Methodological Answer : The Curtius rearrangement of cyclopropane derivatives is concerted, with DFT calculations showing activation energies (~29 kcal/mol) aligning with experimental NMR kinetics . Key steps:

N₂ Loss : Requires antiperiplanar alignment of the cyclopropane C-C bond and acyl group.

Transition State : Stabilized by π-interactions in cyclopropenoyl analogs, reducing strain .
Experimental validation involves ¹H NMR kinetics (90–220 scans per run) to track reactant decay .

Q. How should researchers address contradictions in stability data (e.g., plasma stability assays)?

  • Methodological Answer :
  • Replicate Assays : Conduct triplicate experiments to assess variability, as done for compound 18k in human plasma .
  • Analytical Consistency : Use standardized LC-MS protocols to quantify degradation products.
  • Statistical Analysis : Apply error propagation models (e.g., Origin® software) to calculate confidence intervals for rate constants .

Q. What strategies are recommended for structural modifications to enhance bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density .
  • Heterocycle Integration : Synthesize pyrazole or oxadiazole derivatives via cyclization (e.g., POCl₃-mediated) to improve binding affinity .
  • SAR Studies : Test analogs in enzyme inhibition assays (e.g., TGR5 agonism) to correlate substituents with activity .

Q. How can computational methods aid in designing derivatives with improved properties?

  • Methodological Answer :
  • DFT Calculations : Model transition states (e.g., Curtius rearrangement) to predict activation barriers and regioselectivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., TGR5) using software like AutoDock to prioritize synthesis .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with logP to optimize pharmacokinetics .

Q. What sustainable synthesis methods are emerging for amine derivatives?

  • Methodological Answer :
  • Biocatalysis : Use engineered enzymes (e.g., alcohol dehydrogenases) for redox-neutral amine synthesis from alcohols, reducing waste .
  • Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) for cyclopropane ring formation .

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